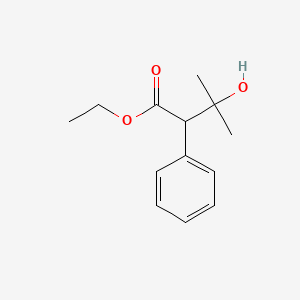
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride is a chemical compound that belongs to the class of alkylating agents These compounds are known for their ability to introduce alkyl groups into molecules, which can lead to various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride typically involves the reaction of 2-propynylamine with bis(2-chloroethyl)amine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of automated systems for mixing and monitoring the reaction conditions ensures consistency and efficiency in production. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce alkyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to alkylate DNA and disrupt cell division.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride involves the alkylation of nucleophilic sites in molecules. This can lead to the formation of covalent bonds with DNA, proteins, and other biomolecules, resulting in the disruption of their normal functions. The compound’s ability to alkylate DNA makes it a potential candidate for anticancer therapy, as it can interfere with cell division and induce cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another alkylating agent with similar reactivity.
2-Propynylamine hydrochloride: A related compound with a similar structure but different reactivity.
N,N-Bis(2-chloroethyl)amine: A compound with similar alkylating properties.
Uniqueness
2-Propynylamine,N-bis(2-chloroethyl)-, hydrochloride is unique due to its specific structure, which combines the reactivity of both 2-propynylamine and bis(2-chloroethyl)amine. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in various applications.
Propriétés
Numéro CAS |
923-83-1 |
|---|---|
Formule moléculaire |
C7H12Cl3N |
Poids moléculaire |
216.5 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11Cl2N.ClH/c1-2-5-10(6-3-8)7-4-9;/h1H,3-7H2;1H |
Clé InChI |
KQLAUNQWBRAIPG-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
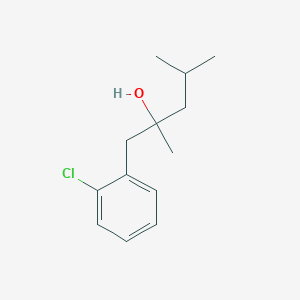
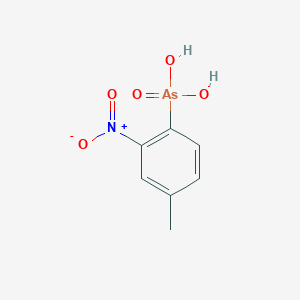

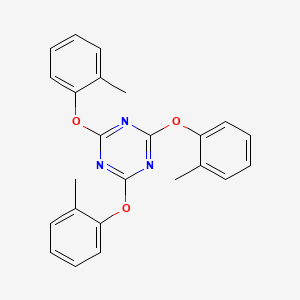
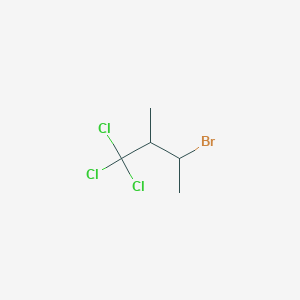
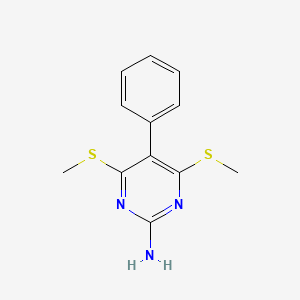


![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
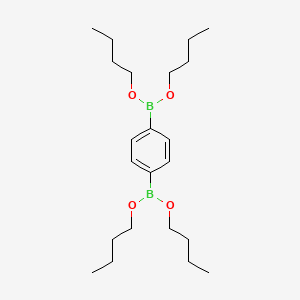
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
